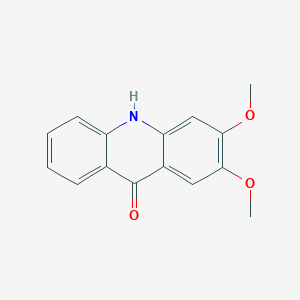

2,3-Dimethoxyacridin-9(10H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

2,3-dimethoxy-10H-acridin-9-one |

InChI |

InChI=1S/C15H13NO3/c1-18-13-7-10-12(8-14(13)19-2)16-11-6-4-3-5-9(11)15(10)17/h3-8H,1-2H3,(H,16,17) |

InChI Key |

ABWAWRPQZPZRTD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3N2)OC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Dimethoxyacridinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. For acridinone (B8587238) derivatives, ¹H and ¹³C NMR are fundamental for structural verification.

In the ¹H NMR spectrum of a hypothetical 2,3-Dimethoxyacridin-9(10H)-one, distinct signals would be expected for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts and coupling patterns of the aromatic protons would provide definitive information about their relative positions on the acridinone core. The protons on the A and D rings (using standard acridinone nomenclature) would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on their neighboring protons. The two methoxy groups at positions 2 and 3 would likely appear as sharp singlets in the upfield region of the aromatic spectrum, with their integration values corresponding to three protons each. The N-H proton of the acridone (B373769) lactam would typically appear as a broad singlet, the chemical shift of which can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the carbonyl carbon (C-9), the carbons bearing the methoxy groups (C-2 and C-3), the other aromatic carbons, and the methoxy carbons themselves. The carbonyl carbon is typically the most deshielded, appearing at a high chemical shift value (often in the range of 170-185 ppm). The aromatic carbons would resonate in the typical range of 110-150 ppm, with the oxygen-substituted carbons appearing at the lower end of this range. The methoxy carbons would be observed further upfield. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals by revealing proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Acridinone Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.5 | 110 - 150 |

| N-H | 10.0 - 12.0 (broad) | - |

| Methoxy (O-CH₃) | 3.8 - 4.2 | 55 - 65 |

| Carbonyl (C=O) | - | 170 - 185 |

Note: These are general ranges and can vary based on the specific substitution pattern and solvent.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups present in a molecule. These methods are complementary, as some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa.

The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam carbonyl group, typically observed in the region of 1620-1680 cm⁻¹. The N-H stretching vibration would give rise to a band in the 3100-3300 cm⁻¹ region, which can be broadened by hydrogen bonding. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-O stretching of the methoxy groups would appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would also reveal the characteristic vibrations of the acridinone core. The aromatic ring breathing modes are often strong in the Raman spectrum. The symmetric stretching of non-polar bonds, such as the C-C bonds of the aromatic system, would also be prominent.

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3100 - 3300 | 3100 - 3300 | Stretching |

| C=O (Lactam) | 1620 - 1680 | 1620 - 1680 | Stretching |

| Aromatic C=C | 1450 - 1600 | 1450 - 1600 | Stretching |

| C-O (Methoxy) | 1200 - 1300 (asym), 1000 - 1100 (sym) | 1200 - 1300, 1000 - 1100 | Stretching |

| Aromatic C-H | > 3000 | > 3000 | Stretching |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₅H₁₃NO₃), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺. This experimental mass can then be compared to the calculated theoretical mass for the proposed formula, with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing the loss of characteristic fragments such as methoxy groups or carbon monoxide.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Time-Resolved Studies)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. The acridinone chromophore exhibits characteristic absorption and emission spectra. The UV-Vis spectrum of this compound would be expected to show multiple absorption bands in the UV and visible regions, corresponding to π-π* and n-π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the substitution pattern and the solvent polarity.

Many acridinone derivatives are highly fluorescent, and their emission properties are of great interest. Upon excitation at an appropriate wavelength, this compound would be expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. Time-resolved fluorescence studies can provide insights into the excited-state lifetime and any dynamic processes that occur after photoexcitation.

Table 3: Expected Photophysical Properties of Acridinone Derivatives

| Property | Typical Range | Significance |

| Absorption Maxima (λ_abs) | 250 - 450 nm | Characterizes electronic transitions |

| Emission Maxima (λ_em) | 400 - 550 nm | Defines the color of emitted light |

| Stokes Shift | 50 - 150 nm | Indicates energy loss in the excited state |

| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.9 | Measures the efficiency of fluorescence |

| Fluorescence Lifetime (τ_f) | 1 - 20 ns | Describes the duration of the excited state |

Applications of Advanced Spectroscopic Techniques in Elucidating Molecular Interactions

Beyond simple structural elucidation, these advanced spectroscopic techniques are powerful tools for studying how acridinone derivatives interact with other molecules, such as biomacromolecules like DNA and proteins. Changes in the NMR chemical shifts, vibrational frequencies, or photophysical properties upon binding can provide detailed information about the binding mode, affinity, and the specific functional groups involved in the interaction. For instance, changes in the UV-Vis spectrum (hypochromism or hyperchromism) and fluorescence quenching or enhancement are often used to study the binding of small molecules to DNA.

Computational Chemistry and Molecular Modeling of 2,3 Dimethoxyacridin 9 10h One

Quantum Chemical Calculations for Electronic Structure and Photophysical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and photophysical properties of molecules like 2,3-Dimethoxyacridin-9(10H)-one. These calculations can predict various parameters that govern the molecule's behavior.

While specific DFT studies on this compound are not extensively documented in publicly available literature, research on related acridone (B373769) derivatives provides a framework for understanding its likely characteristics. For instance, computational studies on similar aromatic systems help in understanding their electronic, spectroscopic, and chemical properties. irost.ir First-principles calculations are often employed to examine structural, electrical, and elastic features of complex molecules. researchgate.netresearchgate.net

The electronic properties of acridone derivatives are of significant interest due to their applications in materials science and medicinal chemistry. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's reactivity and its potential as an electronic material. For acridone-based compounds, these calculations can shed light on their potential as photosensitizers or in other optoelectronic applications. acs.org

The photophysical properties, such as absorption and emission spectra, are also predictable through computational methods. For substituted acridones, the nature and position of substituents can significantly impact these properties. The presence of methoxy (B1213986) groups, as in this compound, is expected to influence the electronic distribution and, consequently, the photophysical behavior. Studies on other acridone derivatives have shown that substitutions can lead to shifts in absorption and fluorescence spectra. nih.gov

Table 1: Hypothetical Electronic Properties of this compound based on related compound studies

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively high | Electron-donating nature of methoxy groups |

| LUMO Energy | Lowered compared to unsubstituted acridone | Extended conjugation and substituent effects |

| HOMO-LUMO Gap | Moderate | Typical for conjugated aromatic systems |

| Absorption Max (λ_max) | Likely in the UV-A or visible region | Based on studies of substituted acridones nih.gov |

| Emission Max (λ_em) | Expected fluorescence in the blue-green region | General photophysical properties of acridones |

Molecular Dynamics Simulations and Conformational Analysis

MD simulations are also crucial for understanding the stability of ligand-protein complexes. nih.gov In the context of drug discovery, if this compound were to be investigated as a potential inhibitor of a specific enzyme, MD simulations could provide insights into the stability of its binding mode within the active site. Such studies often analyze parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to assess the stability of the complex. nih.gov For other flexible molecules, conformational analysis has been used to understand their behavior in different environments. mdpi.com

Table 2: Potential Conformational States of this compound

| Conformer | Description | Predicted Stability |

| Planar | Methoxy groups are in the plane of the acridone ring. | Potentially less stable due to steric hindrance. |

| Non-planar | Methoxy groups are rotated out of the plane of the acridone ring. | Likely the more stable conformation to alleviate steric strain. |

Structure-Activity Relationship (SAR) Prediction through Molecular Docking Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is frequently used to predict the binding mode and affinity of small molecules to the binding site of a target protein.

Several studies have performed molecular docking on acridone derivatives to explore their potential as anticancer agents, often targeting enzymes like topoisomerases. nih.govmdpi.comnih.govnih.govresearchgate.net For instance, studies on 3,9-disubstituted acridines have shown that these molecules can interact with both topoisomerase I and IIα. nih.govmdpi.com The binding affinities, often expressed as docking scores or binding energies, provide a quantitative measure of the interaction. Docking simulations can also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

| Parameter | Predicted Outcome | Rationale |

| Docking Score (kcal/mol) | -7.0 to -9.0 | Based on scores of similar acridone derivatives against various targets. nih.gov |

| Key Interactions | Hydrogen bonding with backbone residues, pi-pi stacking with aromatic residues. | Common interaction patterns for planar aromatic ligands in kinase active sites. |

| Role of Methoxy Groups | Potential hydrogen bond acceptors; influence on solubility and steric fit. | Based on the chemical nature of methoxy groups. |

De Novo Design and Virtual Screening of Novel Dimethoxyacridinone Analogues

De novo design and virtual screening are powerful computational strategies for discovering novel bioactive molecules. De novo design involves the generation of new molecular structures from scratch, often guided by the structure of a biological target. nih.govnih.govyoutube.comyoutube.com Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a target of interest. nih.govsygnaturediscovery.comnih.govyoutube.com

While there are no specific reports on the de novo design of analogues of this compound, the general principles can be applied. Starting with the 2,3-dimethoxyacridinone scaffold, new functional groups could be computationally added and evaluated for their potential to improve binding affinity or other drug-like properties.

Virtual screening campaigns have been conducted for acridone derivatives. nih.gov A virtual library of acridone analogues could be created and screened against a specific biological target. The top-scoring compounds from the virtual screen would then be candidates for chemical synthesis and experimental testing. This approach accelerates the early stages of drug discovery by prioritizing compounds with a higher probability of being active.

Mechanistic Investigations of Biological Activities of 2,3 Dimethoxyacridin 9 10h One Analogues

Molecular Targets and Interaction Mechanisms

The planar, polycyclic structure of acridinone (B8587238) derivatives is a key determinant of their ability to interact with biological macromolecules. This structural motif facilitates engagement with a range of molecular targets, leading to the modulation of their function.

DNA Intercalation and Topoisomerase Inhibition (Type I and II)

Acridine and acridinone derivatives are well-documented DNA intercalating agents. nih.govresearchgate.net Their planar aromatic ring system allows them to insert between the base pairs of the DNA double helix. nih.gov This interaction can lead to structural distortions of the DNA, interfering with processes such as replication and transcription. The substituents on the acridine core can influence the binding affinity and specificity.

While direct studies on 2,3-Dimethoxyacridin-9(10H)-one are limited, research on structurally related dimethoxy-substituted acridinone derivatives provides insight into their mechanism of action. For instance, novel synthetic 2-amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone derivatives have demonstrated potent DNA binding activity. nih.gov Specifically, compounds bearing a pyrrolidine substituent and a methyl ammonium side chain exhibited strong binding to calf thymus DNA, as confirmed by UV absorption and fluorescence quenching assays. nih.gov

Topoisomerases are crucial enzymes that regulate the topology of DNA and are vital for cell proliferation, making them a key target for anticancer drugs. nih.govmdpi.com Acridine derivatives can inhibit topoisomerase activity, acting as either "topoisomerase poisons" that stabilize the enzyme-DNA cleavage complex, or as catalytic inhibitors. nih.govmdpi.com The aforementioned 2-amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone derivatives, despite their strong DNA binding, showed limited inhibitory activity against human topoisomerase I. nih.gov However, other novel acridine derivatives have demonstrated strong inhibitory effects against topoisomerase II at low concentrations. nih.gov

Telomerase Modulation

Telomerase is a ribonucleoprotein enzyme that maintains the length of telomeres, the protective caps at the ends of chromosomes. csic.es Its activity is crucial for the immortal phenotype of most cancer cells, making it an attractive target for therapeutic intervention. csic.es Acridine derivatives have been investigated as telomerase inhibitors, often through their ability to bind to and stabilize G-quadruplex structures in telomeric DNA. researchgate.netnih.gov

Studies on di- and trisubstituted acridine derivatives have identified compounds that inhibit telomerase at micromolar concentrations. researchgate.net The introduction of a highly basic N,N-dimethylaminoalkyl group at the C-9 position of the acridine core was found to significantly increase the biological activity. researchgate.net Furthermore, research on 2,7-diamino-10-(3,5-dimethoxy)benzyl-9(10H)-acridone derivatives has highlighted their potential as potent telomeric G-quadruplex binding ligands, which can in turn inhibit telomerase activity. researchgate.net

Kinase Inhibition (e.g., Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 2 (DYRK2), MAPK Pathways)

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a serine/threonine kinase that has emerged as a potential therapeutic target. nih.govresearchgate.net

A structure-activity relationship study of acridine analogues identified them as potent inhibitors of both haspin and DYRK2 kinases. nih.govresearchgate.net This study revealed that the 2,3-dimethoxy substitution pattern on the acridine core is crucial for potent DYRK2 inhibitory activity. nih.gov Removal of both methoxy (B1213986) groups was highly detrimental to the inhibitory effect, and the removal of even one methoxy group resulted in a significant loss of potency. nih.gov This highlights the importance of the specific substitution pattern of this compound for its potential kinase inhibitory activity. The study also identified a moderately potent DYRK2 inhibitor with a 5.4-fold selectivity over haspin. nih.govresearchgate.net

The mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes. While direct inhibition of MAPK pathway components by this compound has not been explicitly detailed, the inhibition of upstream kinases like DYRK2 can have downstream effects on these pathways.

Ion Channel Antagonism (e.g., Potassium Channels)

In Vitro Cellular Activity Profiling

The molecular interactions of this compound analogues translate into observable effects at the cellular level. In vitro studies are crucial for characterizing the biological activities of these compounds and understanding their potential therapeutic applications.

Antiproliferative Effects against Hyperproliferative Cells (e.g., Keratinocytes)

Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of keratinocytes. Acridones have been investigated as potential antipsoriatic agents due to their antiproliferative properties. A study on a series of N-unsubstituted hydroxy-10H-acridin-9-ones evaluated their inhibitory action against the growth of HaCaT keratinocytes.

In this study, the number and position of hydroxyl groups on the acridone (B373769) scaffold were modified to establish structure-activity relationships. While a direct analogue of the antipsoriatic drug anthralin, 1,8-Dihydroxy-10H-acridin-9-one, was only marginally active, a 1,3-dihydroxy-substituted acridone was identified as the most potent compound in the series, inhibiting keratinocyte growth with an IC50 value comparable to that of anthralin. This suggests that the substitution pattern on the acridone ring is a critical determinant of its antiproliferative activity against keratinocytes. Although this study focused on hydroxy-acridinones, it provides a strong rationale for investigating the effects of methoxy-substituted analogues like this compound on keratinocyte proliferation.

Induction of Programmed Cell Death Pathways (Apoptosis)

Acridin-9(10H)-one analogues have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The mechanism often involves triggering intrinsic mitochondrial pathways. For instance, a new series of 9(10H)-acridinone-1,2,3-triazole derivatives has been synthesized and evaluated for cytotoxic activity against human breast cancer cell lines. nih.gov One potent compound from this series, 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one, demonstrated greater potency against MCF-7 cells than the established anticancer drug etoposide. nih.gov The induction of apoptosis by this compound was confirmed through acridine orange/ethidium bromide and Annexin V-FITC/propidium iodide (PI) double staining assays. nih.gov

The apoptotic process induced by these analogues can be multifaceted. Studies on related heterocyclic compounds show that they can reduce the mitochondrial membrane potential and activate a cascade of caspases, including caspases 7, 8, 9, and 10. mdpi.com Mechanistic analyses reveal that these compounds can modulate the expression of key apoptotic proteins. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and cytochrome C. mdpi.comresearchgate.net The altered Bcl-2/Bax ratio is a critical factor in initiating the mitochondrial apoptosis pathway. researchgate.net Furthermore, some chalcone derivatives, which share structural motifs with acridone precursors, have been shown to activate caspase-3 and caspase-9, leading to the execution phase of apoptosis. researchgate.net

Antimicrobial Efficacy Against Various Pathogens (e.g., MRSA)

Analogues of this compound have demonstrated significant antimicrobial properties, particularly against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). MRSA is a major cause of both community- and hospital-acquired infections and has developed resistance to many conventional antibiotics, making the discovery of new antibacterial agents a priority. nih.govresearchgate.net

One acridone analogue, D-3263, has shown robust antibacterial and antibiofilm activity against Gram-positive bacteria, including S. aureus, Enterococcus faecalis, and E. faecium. nih.gov It exhibits a significant inhibitory effect against both methicillin-sensitive S. aureus (MSSA) and MRSA isolates, with Minimum Inhibitory Concentrations (MICs) often at or below 25 µM. nih.gov At concentrations four times the MIC, D-3263 displays bactericidal effects against clinical MRSA strains. nih.gov The mechanism of action for these compounds often involves targeting and disrupting the bacterial cell membrane. nih.gov Studies show that D-3263 increases the permeability of the bacterial membrane. nih.gov This is further supported by findings that bacterial membrane phospholipids can interfere with the compound's antibacterial activity in a dose-dependent manner. nih.gov

In addition to direct bactericidal effects, these compounds can also inhibit and eradicate biofilms, which are critical virulence factors that contribute to chronic infections. nih.gov Phenotypic screening of compound libraries has identified potent chemotypes with MICs in the range of 3.125–6.25 μg/ml that are fast-acting, capable of eradicating exponentially growing MRSA within 30 minutes of exposure. nih.gov

| Compound Class | Pathogen | Activity Metric | Result | Mechanism of Action |

|---|---|---|---|---|

| Acridone Analogue (D-3263) | MRSA | MIC | ≤ 25 µM | Targets cell membrane, increases permeability |

| Acridone Analogue (D-3263) | MRSA | Bactericidal Concentration | 4x MIC | Disruption of membrane integrity |

| Imgur-3002 Analogues | MRSA | MIC | 3.125–6.25 μg/ml | Disruption of bacterial cell envelope |

Antiparasitic Activity (e.g., Toxoplasma gondii)

The acridine scaffold is a promising basis for the development of agents against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govresearchgate.net This disease can lead to severe complications in immunocompromised individuals and fetuses, and current treatments have significant limitations, including toxicity and ineffectiveness against the chronic cyst stage of the parasite. nih.govmdpi.comfrontiersin.org

N-(9-acridinyl) amino acid derivatives have been synthesized and evaluated for their in vitro activity against T. gondii tachyzoites. nih.gov In these studies, cytotoxicity was first assessed on Vero cell lines, with 50% cytotoxic concentration (CC50) values for the derivatives ranging from 41.72 to 154.10 µM. nih.govresearchgate.net The subsequent anti-parasitic activity, measured as the reduction in viable tachyzoites, showed that some derivatives possessed activity comparable to the standard treatment of pyrimethamine and sulfadiazine while maintaining acceptable cytotoxicity. nih.govresearchgate.net Research on other compounds has demonstrated that anti-Toxoplasma activity can be achieved by inhibiting key parasitic enzymes, such as dihydrofolate reductase (DHFR), which is distinct from the human equivalent. uchicagomedicine.org Some compounds have been shown to be 'cidal' rather than merely 'static', indicating they can kill the active form of the parasite. uchicagomedicine.org

| Compound ID | Cytotoxicity (CC50 on Vero cells) | Anti-T. gondii Activity (% Reduction of Tachyzoites) |

|---|---|---|

| AAD1-5 (Range) | 41.72 to 133.70 µM | Variable |

| AAD6-10 (Range) | 50.19 to 154.10 µM | Up to 33.3% |

Enzyme Inhibition Beyond Topoisomerases (e.g., Acetylcholinesterase)

Beyond their well-known role as DNA intercalators and topoisomerase inhibitors, acridine and acridone derivatives have been investigated as potent inhibitors of other enzymes, such as acetylcholinesterase (AChE). nih.gov AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. nih.gov

Various groups of novel acridine derivatives have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govfrontiersin.orgresearchgate.net For example, 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives have been found to effectively inhibit both AChE and BChE while also possessing antioxidant properties. nih.govresearchgate.net Kinetic studies and molecular docking have helped to elucidate the mechanism of inhibition, revealing features that determine the efficacy and selectivity of these compounds for cholinesterases. nih.govfrontiersin.org The acridine scaffold is considered a promising platform for creating multifunctional drugs for neurodegenerative diseases due to its ability to combine cholinesterase inhibition with other beneficial properties like free radical scavenging. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Function Optimization

Impact of Substituent Position and Electronic Nature on Biological Response

Structure-activity relationship (SAR) studies are crucial for optimizing the biological functions of acridone analogues. The position and electronic properties of substituents on the acridone core significantly influence their therapeutic activity. For N-unsubstituted 10H-acridin-9-ones, modifying the number and position of hydroxyl groups can dramatically alter their antiproliferative activity against keratinocytes. researchgate.net For instance, a 1,3-dihydroxy substitution pattern was found to be the most potent arrangement in one series, yielding an IC50 value comparable to the antipsoriatic drug anthralin. researchgate.net

In the context of anti-parasitic activity, key structural factors affecting both the toxicity and efficacy of N-(9-acridinyl) amino acid derivatives include the presence of aromatic substituents and the length of the amino acid side chain. nih.govresearchgate.net For kinase inhibitors based on an acridine scaffold, SAR studies revealed that while the relationship for inhibiting two different kinases (haspin and DYRK2) had many similarities, specific structural differences could be exploited to generate highly selective inhibitors. nih.gov This demonstrates that subtle changes to substituent positions can fine-tune the biological target profile of the molecule.

Role of N-Substitution in Modulating Biological Activity

Substitution at the nitrogen atom of the acridine or acridone ring (position 10 in acridones) is a key strategy for modulating biological activity. nih.gov Studies on 10-substituted hydroxy-10H-acridin-9-ones have delineated clear structure-activity relationships with respect to the nature of the N-substituent. nih.gov For example, benzyl substitution at the 10-position resulted in keratinocyte growth inhibitory activity in the low micromolar range. nih.gov The most potent compound in one study featured an N-methyl group combined with a 1,3-dihydroxy arrangement on the acridone scaffold. nih.gov

Influence of Planarity and Steric Effects on Target Binding Selectivity

The spatial arrangement and bulk of substituents on the this compound scaffold play a critical role in determining the binding affinity and selectivity of its analogues for various biological targets. The inherent planarity of the tricyclic acridone system is a key feature that facilitates interactions with planar structures within biomolecules, such as the base pairs of DNA and certain regions of enzyme active sites. However, the introduction of various functional groups can modulate this planarity and introduce steric hindrance, which in turn can fine-tune the selectivity towards different targets, such as distinguishing between different protein kinases or between DNA and protein targets.

Detailed research findings have demonstrated that even subtle changes in the substitution pattern can lead to significant shifts in target preference. This is often attributed to the specific steric and electronic requirements of the binding pockets of different enzymes or the grooves of DNA.

Research Findings on Target Selectivity

Studies on acridine analogues, which share the core planar structure with this compound, have provided valuable insights into the influence of steric and planarity effects on target selectivity. For instance, in the context of protein kinase inhibition, the substitution pattern on the acridine ring has been shown to be a deciding factor for selectivity between closely related kinases.

A notable study on acridine-based compounds as inhibitors of Haspin and DYRK2 kinases revealed that while many structural features were necessary for the inhibition of both enzymes, specific modifications allowed for the development of highly selective inhibitors. The core tricyclic system provided the necessary scaffold for binding, but the nature and positioning of substituents were critical for achieving selectivity. For example, certain structural alterations led to the generation of a potent Haspin kinase inhibitor with a remarkable 180-fold selectivity over DYRK2. Conversely, other modifications produced a moderately potent DYRK2 inhibitor with a 5.4-fold selectivity over Haspin. nih.gov This demonstrates that steric bulk and the specific geometry of substituents can be exploited to favor binding to the unique topology of one kinase active site over another.

The following interactive data table summarizes the inhibitory activity and selectivity of representative acridine analogues against Haspin and DYRK2 kinases.

| Compound ID | Haspin IC₅₀ (nM) | DYRK2 IC₅₀ (nM) | Selectivity (DYRK2/Haspin) |

| 1 | 110 | 2 | 0.018 |

| 33 | < 60 | 10,800 | > 180 |

| 41 | 2,100 | < 400 | < 0.19 (5.4-fold for DYRK2) |

Data sourced from a study on acridine analogues as kinase inhibitors. nih.gov

Furthermore, the influence of substituents on the acridone core has been explored in the context of AKT kinase inhibition. A series of N¹⁰-substituted acridone-2-carboxamide derivatives were synthesized and evaluated for their anti-cancer activity, which was linked to AKT kinase inhibition. The study revealed that the nature of the substituent at the para position of a phenyl ring attached to the core structure significantly influenced the activity, with the order of activity being NO₂ > F > Cl > CH₃ > OCH₃. nih.gov This highlights the role of both electronic effects and steric factors in modulating the interaction with the AKT kinase active site.

The planarity of the acridone ring system is a prerequisite for DNA intercalation, a common mechanism of action for this class of compounds. However, substituents can influence the strength and mode of this interaction. Bulky groups can sterically hinder the complete insertion of the planar ring between DNA base pairs, potentially reducing DNA binding affinity but increasing the selectivity for other targets like topoisomerases or kinases where the binding interaction is not solely dependent on intercalation.

For instance, some acridone derivatives have been shown to stabilize G-quadruplex DNA structures with selectivity over duplex DNA. rsc.org This selectivity is likely governed by the specific steric and electrostatic interactions between the substituents on the acridone core and the unique topology of the G-quadruplex grooves and loops.

Emerging Research Avenues and Future Perspectives in Dimethoxyacridinone Chemistry

Development of Multi-Targeting Agents for Complex Biological Systems

The paradigm of "one-drug, one-target" is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs), which are single chemical entities designed to interact with multiple biological targets simultaneously. nih.gov The acridone (B373769) scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. rsc.org However, specific studies focusing on the multi-targeting potential of 2,3-Dimethoxyacridin-9(10H)-one are currently limited in the scientific literature.

Future research should focus on designing and synthesizing derivatives of This compound and evaluating their activity against a panel of disease-relevant targets. For instance, in the context of Alzheimer's disease, acridone derivatives have been explored for their ability to inhibit both acetylcholinesterase (AChE) and the aggregation of beta-amyloid plaques. The structural features of This compound , particularly the methoxy (B1213986) groups at the 2 and 3 positions, could be systematically modified to optimize interactions with multiple targets. Computational modeling and in silico screening could be powerful tools to predict the binding affinities of novel derivatives to various biological targets, thereby guiding synthetic efforts.

Advanced Materials Science Applications (e.g., Fluorescent Probes, Chemiluminogenic Systems)

Acridone derivatives are known for their inherent fluorescence, making them attractive candidates for the development of advanced materials. nih.gov Their planar structure and conjugated system often lead to high quantum yields and photostability. While the fluorescent properties of the parent acridone and other derivatives have been investigated, a detailed characterization of the photophysical properties of This compound is an area ripe for exploration.

Fluorescent Probes: The development of fluorescent probes for the detection of biologically important species is a significant area of research. Acridone-based probes have been designed for sensing nitric oxide and nitroreductase. sci-hub.se The methoxy substituents on the This compound core could influence its fluorescent properties, such as emission wavelength and quantum yield. Future studies could involve the synthesis of functionalized derivatives of this compound to create selective and sensitive probes for various analytes.

Chemiluminogenic Systems: Acridinium (B8443388) esters are well-known for their application in highly sensitive chemiluminescence immunoassays. researchgate.net The reaction of acridinium esters with hydrogen peroxide in alkaline conditions produces light, with the emission characteristics dependent on the acridone structure. researchgate.net Research into the chemiluminescent properties of derivatives of This compound could lead to the development of novel chemiluminogenic systems with improved sensitivity and stability for analytical applications.

Investigation of Biosynthetic Pathways and Chemoenzymatic Synthesis Approaches

Biosynthetic Pathways: The biosynthesis of acridone alkaloids in plants is believed to proceed through the condensation of anthranilic acid with acetate (B1210297) units, forming a polyketide intermediate that then cyclizes. uniroma1.it While this general pathway is accepted, the specific enzymes and intermediates involved in the formation of differently substituted acridones, such as This compound , are not well understood. Elucidating the biosynthetic pathway could enable the use of metabolic engineering to produce this compound in microbial or plant-based systems.

Chemoenzymatic Synthesis: Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis. This approach can lead to more sustainable and efficient routes to complex molecules. While there are reports on the chemoenzymatic synthesis of other heterocyclic compounds, specific methods for This compound have not been extensively reported. Future research could focus on identifying or engineering enzymes, such as acyl-CoA ligases and polyketide synthases, that can be used in combination with chemical steps to synthesize this compound and its derivatives.

Exploration of Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. jddhs.comnih.gov The pharmaceutical and chemical industries are increasingly adopting these principles to develop more sustainable manufacturing processes.

Several green chemistry approaches have been applied to the synthesis of acridone derivatives in general. These include the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of solid acid catalysts like montmorillonite (B579905) K10 to replace hazardous and corrosive acids. uniroma1.it One-pot multicomponent reactions are also an attractive green strategy for the synthesis of complex heterocyclic compounds. uniroma1.it

However, the application of these green methodologies specifically to the synthesis of This compound is not well-documented. Future research should focus on developing and optimizing green synthetic routes to this compound. This could involve exploring solvent-free reaction conditions, utilizing renewable starting materials, and developing catalytic systems that are efficient, recyclable, and environmentally benign. The development of a truly green and sustainable synthesis of This compound would be a significant advancement in the field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.